molecular formula C17H19ClN2O4S B285272 2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide

2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide

Cat. No.: B285272
M. Wt: 382.9 g/mol
InChI Key: HRZVTRWMOFWIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide, also known as CDAS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDAS belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry.

Mechanism of Action

2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of prostaglandins. Prostaglandins are responsible for causing inflammation and pain in the body. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a significant impact on various biochemical and physiological processes in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to reduce the expression of matrix metalloproteinases, which are enzymes that play a crucial role in tissue remodeling.

Advantages and Limitations for Lab Experiments

2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions, and its synthesis is relatively simple and cost-effective. However, this compound has some limitations, including its limited solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on 2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide. One potential area of research is the development of novel this compound derivatives with enhanced anti-inflammatory and analgesic properties. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases, such as cancer and Alzheimer's disease.
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory and analgesic properties make it a valuable tool for investigating the underlying mechanisms of various diseases. Further research is needed to fully understand the potential applications of this compound and to develop new derivatives with enhanced properties.

Synthesis Methods

The synthesis of 2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide involves the reaction of 4-chloro-2-methylphenol with 3,4-dimethylaniline in the presence of sulfuric acid to form 4-chloro-5-(3,4-dimethylanilino)-2-methylphenol. This intermediate is then treated with acetic anhydride and sodium acetate to form this compound.

Scientific Research Applications

2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been extensively studied for its anti-inflammatory and analgesic properties.

Properties

Molecular Formula

C17H19ClN2O4S

Molecular Weight

382.9 g/mol

IUPAC Name

2-[4-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C17H19ClN2O4S/c1-10-4-5-13(6-11(10)2)20-25(22,23)16-8-15(24-9-17(19)21)12(3)7-14(16)18/h4-8,20H,9H2,1-3H3,(H2,19,21)

InChI Key

HRZVTRWMOFWIFB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)N)C)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)N)C)Cl)C

Origin of Product

United States

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